molecular formula C15H24O5 B13765454 Ethanol, 2-(2-(2-(2-(methylphenoxy)ethoxy)ethoxy)ethoxy)- CAS No. 53743-11-6

Ethanol, 2-(2-(2-(2-(methylphenoxy)ethoxy)ethoxy)ethoxy)-

Cat. No.: B13765454
CAS No.: 53743-11-6
M. Wt: 284.35 g/mol
InChI Key: ZYOIAYZVRHEJGD-UHFFFAOYSA-N
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Description

Ethanol, 2-(2-(2-(2-(methylphenoxy)ethoxy)ethoxy)ethoxy)- (CAS: Not explicitly provided in evidence) is a polyethylene glycol (PEG)-based ether derivative with a methylphenoxy substituent and four ethoxy repeating units.

Properties

CAS No.

53743-11-6

Molecular Formula

C15H24O5

Molecular Weight

284.35 g/mol

IUPAC Name

2-[2-[2-[2-(4-methylphenoxy)ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C15H24O5/c1-14-2-4-15(5-3-14)20-13-12-19-11-10-18-9-8-17-7-6-16/h2-5,16H,6-13H2,1H3

InChI Key

ZYOIAYZVRHEJGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCCOCCOCCOCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2-(2-(2-(2-(methylphenoxy)ethoxy)ethoxy)ethoxy)- involves multiple steps. The process typically starts with the reaction of methylphenol with ethylene oxide to form methylphenoxyethanol. This intermediate is then subjected to further ethoxylation reactions to introduce additional ethoxy groups. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions. The use of high-purity reactants and advanced purification techniques ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions: Ethanol, 2-(2-(2-(2-(methylphenoxy)ethoxy)ethoxy)ethoxy)- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into simpler alcohols.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce simpler alcohols.

Scientific Research Applications

Ethanol, 2-(2-(2-(2-(methylphenoxy)ethoxy)ethoxy)ethoxy)- has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.

    Biology: The compound is employed in biochemical assays and as a component in buffer solutions.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which Ethanol, 2-(2-(2-(2-(methylphenoxy)ethoxy)ethoxy)ethoxy)- exerts its effects involves interactions with specific molecular targets. The ethoxy groups enhance the compound’s solubility and reactivity, allowing it to participate in various biochemical pathways. The methylphenoxy group may interact with enzymes or receptors, influencing biological processes.

Comparison with Similar Compounds

Key Research Findings

Thermodynamic Behavior: Longer ethoxy chains (e.g., four units) in compounds like the target increase non-ideal mixing enthalpies (ΔH_E) with alcohols, affecting formulation stability .

Synthetic Routes: Ethoxylation and subsequent phenoxy substitution are common steps, as seen in CPEO-43 (a modified isoflavone with ethoxy chains) .

Hazard Mitigation: Compounds with ethoxy chains require stringent handling protocols to avoid inhalation and dermal exposure, as noted for DEGME derivatives .

Biological Activity

Ethanol, 2-(2-(2-(2-(methylphenoxy)ethoxy)ethoxy)ethoxy)-, also known as TGME (triethylene glycol monomethyl ether), is a compound that has garnered attention due to its biological activities and potential applications in various fields. This article explores the biological activity of TGME, including its toxicity, pharmacological effects, and potential therapeutic uses.

Chemical Structure and Properties

TGME is characterized by its complex ether structure, which includes multiple ethylene glycol units and a methylphenoxy group. Its chemical formula is C14_{14}H30_{30}O5_{5}, and it has a molecular weight of approximately 270.39 g/mol. The presence of the ether linkages contributes to its solubility in both water and organic solvents, making it versatile for various applications.

Acute Toxicity

TGME exhibits low acute toxicity in experimental animal models. The oral LD50 (lethal dose for 50% of the population) values are reported as follows:

  • Rats : 11,800 mg/kg
  • Rabbits : 7,400 mg/kg

Inhalation studies indicate that exposure to concentrated vapors does not result in mortality among rats after an 8-hour exposure period. Dermal exposure has shown minimal irritation effects, with no significant systemic toxicity observed at high doses (up to 4,000 mg/kg/day) over prolonged periods .

Reproductive Toxicity

While conventional reproductive toxicity tests have not been conducted, some studies indicate potential effects on male reproductive organs at high doses. Notably, mild to moderate degeneration of seminiferous tubules was observed in male rats exposed to high doses for extended periods .

Immunomodulatory Activity

Research indicates that TGME may influence immune responses. A study demonstrated that ethanol can modulate the generation of reactive oxygen species (ROS) in polymorphonuclear leukocytes (PMNL). Specifically, TGME reduced the formation of superoxide ions induced by chemotactic peptides while not affecting other pathways, suggesting a selective immunomodulatory role .

Antioxidant Properties

The compound has been investigated for its potential antioxidant properties. By inhibiting oxidative stress pathways, TGME may offer protective effects against cellular damage caused by free radicals. This property is particularly relevant in the context of inflammatory diseases where oxidative stress plays a critical role.

Study on Skin Penetration

A study investigating the dermal absorption of TGME found that its penetration rate through human epidermis was approximately 0.034 mg/cm²/hr. This suggests that while TGME can be absorbed through the skin, the rate is relatively low, indicating a degree of safety for topical applications .

In Vivo Studies

In a chronic exposure study involving rats, systemic effects were noted at doses exceeding 1,200 mg/kg/day over a 91-day period. These included slight liver hypertrophy and increased liver weight but were considered mild . The no-observed-adverse-effect level (NOAEL) was determined to be 400 mg/kg/day.

Applications in Research and Industry

TGME's unique properties have led to its exploration in various scientific fields:

  • Chemical Synthesis : Used as a building block for synthesizing more complex molecules.
  • Biomedical Research : Investigated for interactions with biomolecules and potential therapeutic applications.
  • Industrial Use : Employed in manufacturing specialty chemicals due to its solvent properties.

Summary Table of Biological Activities and Toxicity Data

ParameterValue
Oral LD50 (Rats)11,800 mg/kg
Oral LD50 (Rabbits)7,400 mg/kg
Dermal NOAEL400 mg/kg/day
Skin Penetration Rate0.034 mg/cm²/hr
Immunomodulatory EffectReduced ROS formation
Chronic Exposure EffectsMild liver hypertrophy

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